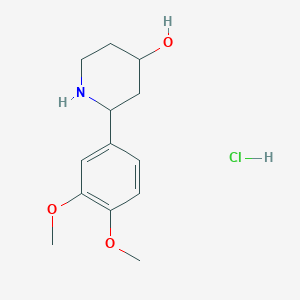
8-Methoxychromane-3-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-Methoxychromane-3-carbaldehyde is an organic compound with the molecular formula C({11})H({12})O(_{3}) It is a derivative of chromane, featuring a methoxy group at the 8-position and an aldehyde group at the 3-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 8-Methoxychromane-3-carbaldehyde typically involves the following steps:
Starting Material: The synthesis often begins with chromane or its derivatives.
Methoxylation: Introduction of the methoxy group at the 8-position can be achieved through methylation reactions using reagents like dimethyl sulfate or methyl iodide in the presence of a base.
Formylation: The aldehyde group at the 3-position can be introduced via formylation reactions, such as the Vilsmeier-Haack reaction, which uses reagents like DMF (dimethylformamide) and POCl(_{3}) (phosphorus oxychloride).
Industrial Production Methods: Industrial production methods for this compound may involve optimized versions of the above synthetic routes, focusing on scalability, cost-effectiveness, and environmental considerations. Catalytic processes and continuous flow reactors are often employed to enhance efficiency and yield.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction of the aldehyde group can yield the corresponding alcohol.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO({3})) are commonly used.
Reduction: Sodium borohydride (NaBH({4})) are typical reducing agents.
Substitution: Conditions for nucleophilic substitution often involve strong bases or acids, depending on the desired transformation.
Major Products:
Oxidation: 8-Methoxychromane-3-carboxylic acid.
Reduction: 8-Methoxychromane-3-methanol.
Substitution: Various substituted chromane derivatives, depending on the nucleophile used.
Aplicaciones Científicas De Investigación
8-Methoxychromane-3-carbaldehyde has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Its derivatives are studied for their potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a lead compound in drug discovery, particularly for diseases where chromane derivatives have shown efficacy.
Industry: It is used in the development of materials with specific optical or electronic properties, benefiting fields like materials science and nanotechnology.
Mecanismo De Acción
The mechanism by which 8-Methoxychromane-3-carbaldehyde exerts its effects depends on its specific application:
Biological Activity: It may interact with various molecular targets, such as enzymes or receptors, modulating their activity. The presence of the methoxy and aldehyde groups can influence its binding affinity and specificity.
Chemical Reactions: The aldehyde group is highly reactive, allowing the compound to participate in a variety of chemical transformations, which can be exploited in synthetic chemistry.
Comparación Con Compuestos Similares
Chromane-3-carbaldehyde: Lacks the methoxy group, which can significantly alter its reactivity and biological activity.
8-Hydroxychromane-3-carbaldehyde: The hydroxy group at the 8-position can lead to different chemical and biological properties compared to the methoxy group.
8-Methoxychromane-3-methanol: The reduction product of 8-Methoxychromane-3-carbaldehyde, with different reactivity due to the presence of an alcohol group instead of an aldehyde.
Uniqueness: this compound is unique due to the combination of the methoxy and aldehyde groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various research and industrial applications.
Propiedades
IUPAC Name |
8-methoxy-3,4-dihydro-2H-chromene-3-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O3/c1-13-10-4-2-3-9-5-8(6-12)7-14-11(9)10/h2-4,6,8H,5,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFDJBIYYSNNTAT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OCC(C2)C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-[3-(Dimethylamino)phenyl]benzohydrazide](/img/structure/B7882514.png)

![6-Bromo-2-(bromomethyl)imidazo[1,2-A]pyridine hydrobromide](/img/structure/B7882521.png)




![7-bromo-1H-pyrazolo[4,3-c]quinolin-3-amine](/img/structure/B7882557.png)
![8-methoxy-1H-pyrazolo[4,3-c]quinolin-3-amine](/img/structure/B7882559.png)
![8-fluoro-1H-pyrazolo[4,3-c]quinolin-3-amine](/img/structure/B7882564.png)

![N-[3-(dimethylamino)propyl]-3,4,5-trimethoxybenzamide;hydrochloride](/img/structure/B7882603.png)

![6-amino-2-[3-(trifluoromethyl)anilino]-1H-pyrimidin-4-one](/img/structure/B7882618.png)
